11-Oxadispiro[4.0.4.1]undecan-1-one
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Overview
Description
11-Oxadispiro[4.0.4.1]undecan-1-one is a chemical compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional arrangements. The molecular formula of this compound is C10H14O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxadispiro[4.0.4.1]undecan-1-one typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic ketone. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
11-Oxadispiro[4.0.4.1]undecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spirocyclic compounds .
Scientific Research Applications
11-Oxadispiro[4.0.4.1]undecan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 11-Oxadispiro[4.0.4.1]undecan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
11-Oxadispiro[4.0.4.1]undecan-1-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic frameworks but differ in the size and nature of the rings.
Uniqueness
11-Oxadispiro[4.0.4.1]undecan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
36803-49-3 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
11-oxadispiro[4.0.46.15]undecan-10-one |
InChI |
InChI=1S/C10H14O2/c11-8-4-3-7-10(8)9(12-10)5-1-2-6-9/h1-7H2 |
InChI Key |
CVJABEWGAMVRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3(O2)CCCC3=O |
Origin of Product |
United States |
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